1-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione
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Overview
Description
1-[(4-Phenylpiperazino)methyl]dihydro-1H-pyrrole-2,5-dione is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products. The structure of this compound includes a pyrrole ring and a piperazine ring, which are both important scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Phenylpiperazino)methyl]dihydro-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then reacted with 4-phenylpiperazine under specific conditions to yield the target compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to improve yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Phenylpiperazino)methyl]dihydro-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(4-Phenylpiperazino)methyl]dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Phenylpiperazino)methyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrrole-2,5-dione: Similar structure but lacks the piperazine ring.
1-Methyl-2,5-dihydro-1H-pyrrole-2,5-dione: Contains a methyl group instead of the phenylpiperazine moiety.
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-[(4-phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H19N3O2/c19-14-6-7-15(20)18(14)12-16-8-10-17(11-9-16)13-4-2-1-3-5-13/h1-5H,6-12H2 |
InChI Key |
DJLDPYAMMULPRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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